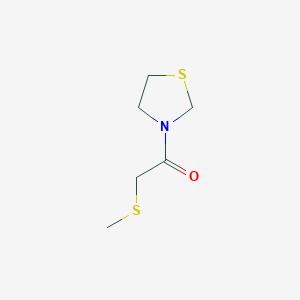

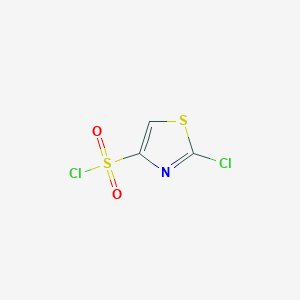

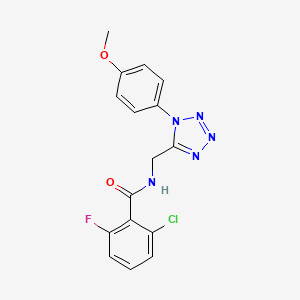

![molecular formula C22H21N3O4S2 B2521714 N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-07-7](/img/structure/B2521714.png)

N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, is a complex organic molecule that appears to be designed for biological activity, potentially in the realm of anticancer properties. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, characterization, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . Although the exact synthesis route for the compound is not provided, it is likely that a similar approach could be used, involving multiple steps of organic synthesis, purification, and characterization. The synthesis of such compounds typically requires careful planning and execution, with a focus on achieving high purity and yield.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These techniques would be essential in confirming the structure of the compound , ensuring that the desired molecular framework has been correctly assembled and that no unintended modifications have occurred during the synthesis process.

Chemical Reactions Analysis

The second paper discusses the use of rhodium-catalysed hydroformylation as a key step in the synthesis of functionalised acetamides . This reaction involves the addition of a formyl group to an alkene, which is a common functional group transformation in organic synthesis. For the compound , similar catalytic processes or other chemical reactions may be employed to introduce specific functional groups or to construct the heterocyclic core of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy groups and the thienopyrimidinyl moiety suggests potential for specific interactions with biological targets, which could be explored through computational modeling and in vitro assays. The compound's solubility, stability, and reactivity would be key factors in its potential as a therapeutic agent. The first paper provides a precedent for evaluating such compounds' cytotoxicity against various cancer cell lines, which would be a critical aspect of the compound's properties analysis .

Relevant Case Studies

The first paper provides a case study where synthesized compounds were evaluated for in vitro anticancer activity against human leukemic cell lines, with some compounds showing significant cytotoxicity . Although the compound is not directly studied, this case study provides a framework for how it could be evaluated in a similar context, highlighting the importance of biological assays in determining the potential therapeutic value of such molecules.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthetic Approaches

Several studies have focused on the synthesis of novel compounds derived from thieno[3,2-d]pyrimidin and their potential biological activities. For example, compounds have been synthesized as potential anti-inflammatory and analgesic agents, demonstrating significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another study synthesized derivatives with potent anticancer activity, showing comparable efficacy to doxorubicin on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial and Antifungal Properties

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

Radioligand and Imaging Applications

Radiosynthesis for PET Imaging

The development of selective radioligands for imaging translocator proteins with PET has been explored, using derivatives such as DPA-714 for in vivo imaging, demonstrating the utility of these compounds in the field of radiopharmacy and molecular imaging (F. Dollé, F. Hinnen, Annelaure Damont, B. Kuhnast, C. Fookes, T. Pham, B. Tavitian, A. Katsifis, 2008).

Anticancer and Cytotoxic Activity

In Vitro Cytotoxic Activity

A study focusing on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed compounds with appreciable cancer cell growth inhibition, highlighting the therapeutic potential of these derivatives as anticancer agents (M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. B. Bakr, T. Al-Warhi, M. Gamal, M. Abdelgawad, 2020).

Insecticidal Applications

Pyridine Derivatives as Insecticides

The development and evaluation of pyridine derivatives for their toxicity against cowpea aphid demonstrate the potential of these compounds in agricultural applications, offering an alternative to traditional insecticides (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-28-15-7-5-6-14(12-15)25-21(27)20-17(10-11-30-20)24-22(25)31-13-19(26)23-16-8-3-4-9-18(16)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZPPIHHMCYXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)